
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H3Cl3F2O. It is a derivative of benzoyl chloride, characterized by the presence of two chlorine atoms, two fluorine atoms, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a suitable precursor. One common method involves the reaction of 2,6-dichlorotoluene with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst such as phosphorus pentachloride at temperatures ranging from 50 to 250°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding benzyl derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted benzoyl chlorides.
Reduction: Formation of benzyl alcohols or benzylamines.
Oxidation: Formation of carboxylic acids or quinones.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can also undergo electrophilic aromatic substitution reactions, where electrophiles attack the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-4-methylbenzoyl chloride
- 3,5-Difluoro-4-methylbenzoyl chloride
- 2,6-Dichloro-3,5-difluorobenzoyl chloride
Uniqueness
2,6-Dichloro-3,5-difluoro-4-methylbenzoyl chloride is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The presence of both electron-withdrawing groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
103877-77-6 |
|---|---|
Fórmula molecular |
C8H3Cl3F2O |
Peso molecular |
259.5 g/mol |
Nombre IUPAC |
2,6-dichloro-3,5-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H3Cl3F2O/c1-2-6(12)4(9)3(8(11)14)5(10)7(2)13/h1H3 |
Clave InChI |
WKKORZVODKFEMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1F)Cl)C(=O)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)
![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

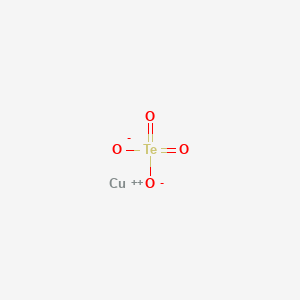
![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)

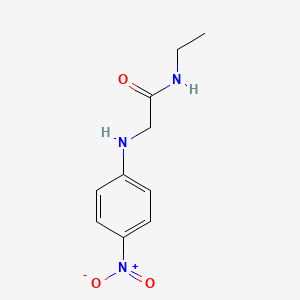
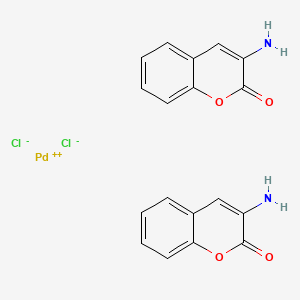


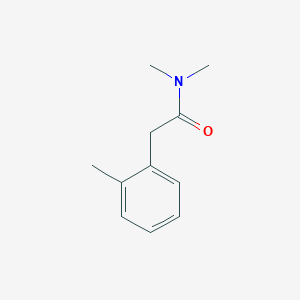
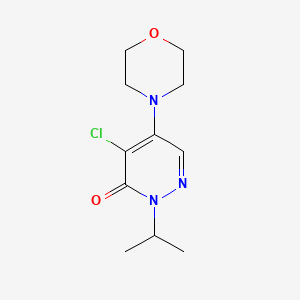

![3-bromo-5-chloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14150945.png)
